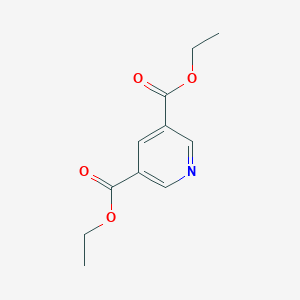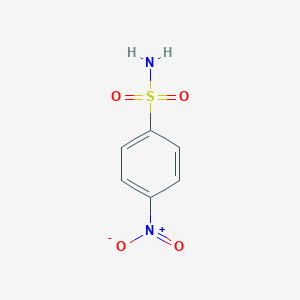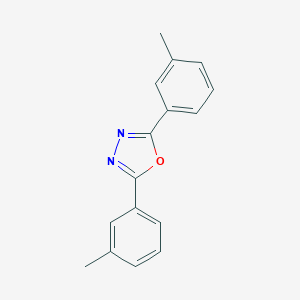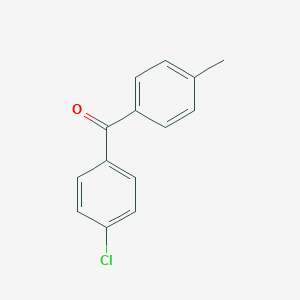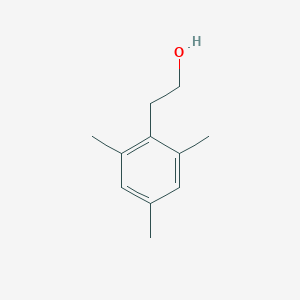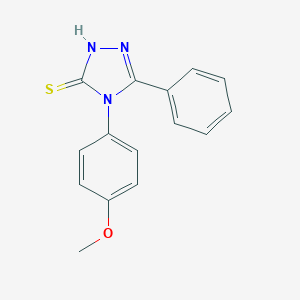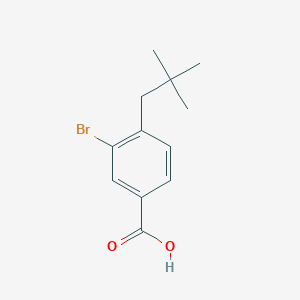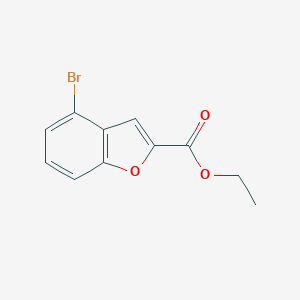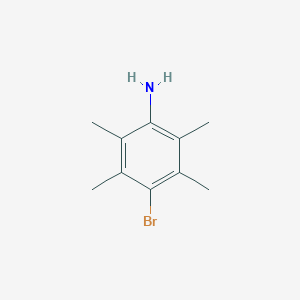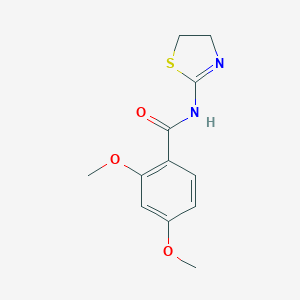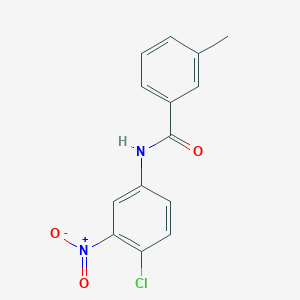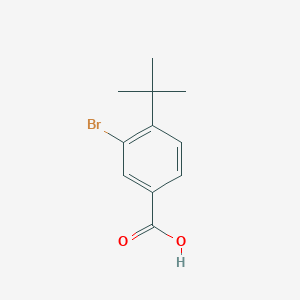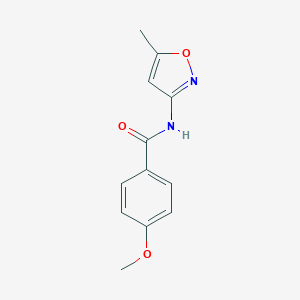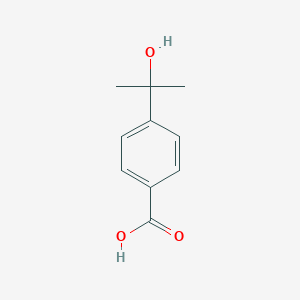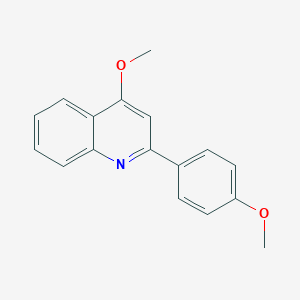
4-Methoxy-2-(4-methoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(4-methoxyphenyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of STAT3, a transcription factor that is known to promote cancer cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses and cancer cell survival.
Effets Biochimiques Et Physiologiques
Apart from its anti-cancer activity, 4-Methoxy-2-(4-methoxyphenyl)quinoline has also been found to exhibit a range of other biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Methoxy-2-(4-methoxyphenyl)quinoline in lab experiments is its potency and specificity. This compound exhibits potent activity against cancer cells and has been found to be specific to cancer cells, with little or no toxicity to normal cells. However, one of the limitations of using this compound is its solubility. This compound is poorly soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Methoxy-2-(4-methoxyphenyl)quinoline. One of the major directions is the development of novel derivatives of this compound that exhibit enhanced potency and specificity. Another direction is the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of future research.
Méthodes De Synthèse
The synthesis of 4-Methoxy-2-(4-methoxyphenyl)quinoline involves the reaction of 4-methoxyaniline with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in anhydrous ethanol, and the resulting product is purified through recrystallization. This synthesis method has been found to be efficient and yields high-quality product.
Applications De Recherche Scientifique
4-Methoxy-2-(4-methoxyphenyl)quinoline has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
144709-03-5 |
|---|---|
Nom du produit |
4-Methoxy-2-(4-methoxyphenyl)quinoline |
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C17H15NO2/c1-19-13-9-7-12(8-10-13)16-11-17(20-2)14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
Clé InChI |
YTWHBYPYZLSPLQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



